4-Chloropyridine-2-carbonitrile
Overview
Description
The compound 4-Chloropyridine-2-carbonitrile is a chlorinated pyridine derivative with a nitrile group attached to the pyridine ring. It is a versatile intermediate in the synthesis of various heterocyclic compounds, which are often of interest due to their potential pharmacological activities. The chloro and nitrile substituents on the pyridine ring make it a reactive intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of chloropyridine carbonitriles involves multicomponent reactions, as demonstrated in the preparation of related compounds. For instance, 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles were synthesized from salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and 1,3-cyclohexanediones with yields ranging from 59 to 88% . Another example is the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which serves as a building block for trifluoromethylated N-heterocycles . These methods highlight the reactivity of the chloropyridine carbonitrile framework and its utility in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of chloropyridine carbonitriles is characterized by spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . Similarly, the structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was confirmed by X-ray single crystal analysis, showing the presence of intermolecular interactions that consolidate a three-dimensional network .
Chemical Reactions Analysis
Chloropyridine carbonitriles undergo various chemical reactions due to the presence of reactive sites. For instance, 2,6-diamino-4-methyl-3-pyridinecarbonitrile reacts with benzene-sulfonyl chloride to yield a tris-sulfonyl derivative . The reactivity of these compounds is further exemplified by the three-component condensation of pyridinium ylides, β-ketonitriles, and aldehydes, leading to the synthesis of dihydrofuran and pyran carbonitriles with divergent regioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloropyridine carbonitriles are influenced by their substituents. For example, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, with solvent effects investigated on the emission spectra . The optical properties of various pyridine derivatives were also studied, showing the effects of substituents on the emission spectra . These properties are crucial for the potential application of these compounds in materials science and as fluorescent probes.
Scientific Research Applications
Synthesis and Structural Analysis
4-Chloropyridine-2-carbonitrile is a key compound in the synthesis and structural analysis of various pyridine derivatives. Studies have demonstrated its utility in creating novel compounds with diverse structures and properties. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been synthesized from related pyridine derivatives and analyzed using X-ray, IR, NMR, and electronic spectroscopy (Jukić et al., 2010). Another study synthesized 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, exhibiting significant structural differences compared to other pyridines (Tranfić et al., 2011).
Vibrational Properties
Investigations into the vibrational properties of cyanopyridine derivatives, including 2-chloro-4,6-dimethylpyridine-3-carbonitrile, have been conducted using Density Functional Theory (DFT). These studies offer insights into the molecular interactions and properties in different phases, crucial for understanding their potential applications (Márquez et al., 2015).
Antimicrobial and Anticancer Potential
Several pyridine derivatives, including those based on 4-chloropyridine-2-carbonitrile, have been explored for their antimicrobial and anticancer properties. For example, 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has been studied for its antibacterial activity, showing promising results (Sadeek et al., 2015).
Corrosion Inhibition
Pyrazolopyridine derivatives synthesized from 4-chloropyridine-2-carbonitrile have been evaluated as potential corrosion inhibitors. This application is particularly relevant in industrial settings, where corrosion of materials is a significant challenge (Dandia et al., 2013).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
4-chloropyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEZRXLVZMZHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351222 | |
Record name | 4-chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-2-carbonitrile | |
CAS RN |
19235-89-3 | |
Record name | 4-Chloro-2-cyanopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19235-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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